molecular formula C18H19N5O2 B2676150 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide CAS No. 2034230-11-8

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2676150
CAS No.: 2034230-11-8
M. Wt: 337.383
InChI Key: MIIMDPYWGFSEGC-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a pyrazine ring, and a phenoxypropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methyl-1H-pyrazole-4-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized by condensing appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Phenoxypropanamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide has been studied for its potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and potential biological activities make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is unique due to its specific structural features, such as the phenoxypropanamide moiety

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMDPYWGFSEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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